molecular formula C9H10ClF3N2 B15291998 4-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine

4-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B15291998
M. Wt: 238.64 g/mol
InChI Key: FOFOWDOGKSOKMA-UHFFFAOYSA-N
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Description

4-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine (CAS 2244088-70-6) is a chemical compound with the molecular formula C9H10ClF3N2 and a molecular weight of 238.64 g/mol . It belongs to a class of substituted pyridines known for their utility as versatile building blocks in organic synthesis and medicinal chemistry . The presence of both a chloro and a trifluoromethyl group on the pyridine ring, alongside an isopropylamine substituent, makes this molecule a valuable intermediate for further functionalization, particularly in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . While specific biological data for this exact compound is limited, structurally similar chloro-trifluoromethyl pyridines have demonstrated significant research value. These analogs are frequently investigated as key scaffolds in the development of bioactive molecules, including potent inhibitors of enzymes like phosphoinositide 3-kinase (PI3K) for anticancer research, and have shown promise in antimicrobial applications . The trifluoromethyl group is a common motif in agrochemical and pharmaceutical research due to its ability to enhance metabolic stability, lipophilicity, and overall bioavailability . Researchers can utilize this compound to synthesize novel derivatives for screening in various therapeutic and material science applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Strictly not for human or veterinary consumption.

Properties

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

IUPAC Name

4-chloro-N-propan-2-yl-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C9H10ClF3N2/c1-5(2)15-8-3-7(10)6(4-14-8)9(11,12)13/h3-5H,1-2H3,(H,14,15)

InChI Key

FOFOWDOGKSOKMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC=C(C(=C1)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

4-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the chloro and isopropylamine groups contribute to its overall activity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Type and Electronic Effects

Chloro vs. Iodo Derivatives
  • 5-Chloro-4-iodo-N-isopropyl-2-pyridinamine (CAS 869886-87-3): Replacing the trifluoromethyl group with iodine at position 4 increases molecular weight (296.54 g/mol vs. ~240 g/mol for the target compound) and alters electronic properties. Iodine’s polarizability may enhance reactivity in nucleophilic substitutions or Suzuki couplings compared to chlorine .
  • 4-Iodo-5-(trifluoromethyl)pyridin-2-amine (CAS 1227515-42-5): Retains the trifluoromethyl group but substitutes chloro with iodine. The iodo group’s larger atomic radius may hinder steric access in catalytic reactions compared to the target compound’s chloro substituent .
Trifluoromethyl vs. Methyl/Cyano Groups
  • This could influence solubility and reactivity in heterocyclic transformations .
  • Fluazinam (CAS 79622-59-6): A fungicidal compound with dual chloro and trifluoromethyl groups on a pyridine ring. Its additional nitro groups and complex substitution pattern enhance electrophilicity, making it more reactive in biological systems compared to the target compound .

Substituent Position and Steric Effects

  • 3-Iodo-5-(trifluoromethyl)pyridin-2-amine : The trifluoromethyl group at position 5 and iodine at position 3 create a distinct electronic profile. The meta-substitution pattern may reduce steric hindrance compared to the target compound’s para-chloro substituent, affecting binding to enzyme active sites .
  • 5-Chloro-N-cyclopentylpyrimidin-2-amine (CAS 2092329-39-8): A pyrimidine analog with a cyclopentylamine group. The smaller pyrimidine ring and altered substituent positions may reduce lipophilicity compared to the target compound’s pyridine scaffold .

Functional Group Variations

Data Tables: Key Properties of Selected Analogs

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications/Notes
Target Compound C9H10ClF3N2 ~240 4-Cl, 5-CF3, 2-NH-iPr Pharmaceutical intermediate
5-Chloro-4-iodo-N-isopropyl-2-pyridinamine C8H10ClIN2 296.54 5-Cl, 4-I, 2-NH-iPr Cross-coupling precursor
Fluazinam C13H4Cl2F6N4O4 465.10 3-Cl, 5-CF3, nitro groups Fungicide
4-Iodo-5-(trifluoromethyl)pyridin-2-amine C6H4F3IN2 296.01 4-I, 5-CF3, 2-NH2 Suzuki reaction substrate

Q & A

Basic: What are the common synthetic routes for 4-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine?

Methodological Answer:
The synthesis typically involves palladium-catalyzed amination reactions, where the chloro substituent is replaced by an isopropylamine group. Key steps include:

  • Solvent Selection : Dioxane or toluene is often used to enhance reaction efficiency.
  • Catalyst System : Pd(OAc)₂ with Xantphos as a ligand improves yield and selectivity .
  • Temperature Control : Reactions are performed under reflux (100–120°C) to ensure completion .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) isolates the product.

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and purity. The trifluoromethyl group (-CF₃) shows distinct 19^{19}F NMR signals at ~−60 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₉H₁₁ClF₃N₂) .
  • X-ray Crystallography : Resolves structural ambiguities, such as hydrogen-bonding patterns (e.g., N–H⋯N interactions) .

Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?

Methodological Answer:

  • Base Selection : Sodium tert-butoxide minimizes side reactions compared to weaker bases .
  • Protecting Groups : Temporary protection of the amine group prevents undesired nucleophilic attacks .
  • Kinetic Monitoring : Real-time HPLC analysis identifies intermediates, allowing adjustments to reaction time/temperature .

Basic: What are the potential biological applications of this compound?

Methodological Answer:

  • Antimicrobial Research : The trifluoromethyl group enhances lipophilicity, improving membrane penetration for antifungal/antibacterial studies .
  • Enzyme Inhibition : Structural analogs show activity against cytochrome P450 enzymes, suggesting utility in mechanistic studies .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Analog Synthesis : Replace the isopropyl group with cyclopentyl or benzyl groups to assess steric/electronic effects .
  • Biological Assays : Use in vitro MIC (Minimum Inhibitory Concentration) testing against Candida albicans or Staphylococcus aureus to correlate substituents with activity .
  • Computational Docking : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like lanosterol 14α-demethylase .

Advanced: How do conflicting reports on biological activity arise, and how can they be resolved?

Methodological Answer:

  • Assay Variability : Differences in microbial strains or cell lines (e.g., ATCC vs. clinical isolates) may explain discrepancies. Standardize protocols using CLSI guidelines .
  • Impurity Analysis : HPLC-MS detects trace byproducts (e.g., dechlorinated analogs) that may skew bioactivity results .
  • Dose-Response Curves : Perform IC₅₀ studies across multiple concentrations to confirm potency thresholds .

Basic: What are the key challenges in handling the chloro and trifluoromethyl groups during synthesis?

Methodological Answer:

  • Chloro Group Reactivity : Susceptible to nucleophilic displacement; use anhydrous conditions to prevent hydrolysis .
  • Trifluoromethyl Stability : Avoid strong bases (e.g., NaOH) that may cleave the C–CF₃ bond. Microwave-assisted synthesis reduces degradation .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME estimate bioavailability, highlighting logP adjustments (e.g., adding polar groups to reduce hydrophobicity) .
  • Metabolic Stability : CYP450 metabolism simulations (e.g., Schrödinger’s MetaSite) identify susceptible sites for deuteration or fluorination .

Basic: What analytical methods quantify this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Reverse-phase C18 columns with MRM (Multiple Reaction Monitoring) detect low concentrations (LOQ: ~10 ng/mL) in plasma .
  • Sample Preparation : Solid-phase extraction (SPE) using Oasis HLB cartridges removes matrix interferents .

Advanced: How can stability studies under varying pH and temperature conditions inform storage protocols?

Methodological Answer:

  • Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, monitoring degradation via UPLC-PDA .
  • Long-Term Stability : Store at −20°C in amber vials under argon to prevent photolytic/oxidative decomposition .

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